molecular formula C12H14O2S B12551238 4-(Phenylsulfanyl)oxane-4-carbaldehyde CAS No. 179088-48-3

4-(Phenylsulfanyl)oxane-4-carbaldehyde

Cat. No.: B12551238
CAS No.: 179088-48-3
M. Wt: 222.31 g/mol
InChI Key: ZNFGGKPZALXHHG-UHFFFAOYSA-N
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Description

4-(Phenylsulfanyl)oxane-4-carbaldehyde is an organic compound characterized by the presence of a phenylsulfanyl group attached to an oxane ring with a carbaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylsulfanyl)oxane-4-carbaldehyde typically involves the reaction of phenylthiol with oxane derivatives under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenylthiol, followed by nucleophilic substitution on an oxane derivative bearing a leaving group. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Phenylsulfanyl)oxane-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbaldehyde group can be reduced to form alcohols.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted oxane derivatives.

Scientific Research Applications

4-(Phenylsulfanyl)oxane-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Phenylsulfanyl)oxane-4-carbaldehyde involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The carbaldehyde group can form covalent bonds with nucleophilic sites in proteins, leading to modifications that affect their function. These interactions can disrupt cellular processes and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Phenylsulfanyl)oxane-4-carbonitrile: Similar structure but with a nitrile group instead of a carbaldehyde group.

    4-(Phenylsulfanyl)tetrahydro-2H-pyran-4-carbonitrile: Another related compound with a tetrahydropyran ring.

Uniqueness

4-(Phenylsulfanyl)oxane-4-carbaldehyde is unique due to the presence of both a phenylsulfanyl group and a carbaldehyde group on the oxane ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

CAS No.

179088-48-3

Molecular Formula

C12H14O2S

Molecular Weight

222.31 g/mol

IUPAC Name

4-phenylsulfanyloxane-4-carbaldehyde

InChI

InChI=1S/C12H14O2S/c13-10-12(6-8-14-9-7-12)15-11-4-2-1-3-5-11/h1-5,10H,6-9H2

InChI Key

ZNFGGKPZALXHHG-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C=O)SC2=CC=CC=C2

Origin of Product

United States

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